![molecular formula C18H18O6 B1454587 Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate CAS No. 1171935-91-3](/img/structure/B1454587.png)
Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate
Overview
Description
“Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate” is a chemical compound with the molecular formula C18H18O6 . It has a molecular mass of 330.33 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate” consists of a benzoate ester group, an ether group, a formyl group, and two methoxy groups . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Organic Synthesis Precursor
Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate: serves as a versatile precursor in organic synthesis. It’s particularly valuable due to its ester and formyl functional groups, which are reactive and suitable for forming new compounds. This compound is reported as a starting material for the synthesis of various derivatives that interact with different receptors, aiding in the discovery of new potential drug candidates .
Pharmaceutical Applications
The compound’s structure makes it an excellent scaffold for the development of bioactive molecules. It has been utilized in the synthesis of compounds with a range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . Its role as a raw material for medical products underscores its importance in pharmaceutical research.
Antimicrobial Activity
Research has indicated that derivatives of Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate exhibit antimicrobial properties. This makes it a valuable compound for the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria .
Organic Electronics
This compound has been explored for its potential use in the synthesis of organic semiconductors. It’s relevant in the field of organic electronics, where it could be used as a building block for creating materials with desirable electronic properties .
Drug Discovery Process
In the drug discovery process, a readily available and easily prepared precursor is crucial. Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate is such a precursor, with active functional groups important for the initial stages of synthesis. It allows for functional group manipulation and the formation of target molecules .
Synthetic Medicinal Chemistry
The compound is significant in synthetic medicinal chemistry, where it’s used for the preparation of various derivatives. These derivatives are then screened for their biological activity, contributing to the design of new drugs with potential therapeutic benefits .
Safety and Hazards
The safety and hazards associated with “Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate” are not specified in the available resources. As with any chemical, it should be handled with appropriate safety measures. Always refer to the material safety data sheet (MSDS) provided by the manufacturer for specific safety information .
properties
IUPAC Name |
methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-17-10-13(12-19)6-7-16(17)24-9-8-23-15-5-3-4-14(11-15)18(20)22-2/h3-7,10-12H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJDHKOPIHQXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209902 | |
Record name | Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate | |
CAS RN |
1171935-91-3 | |
Record name | Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171935-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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